molecular formula C19H20BrNO4S B2606916 (2-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704634-66-1

(2-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2606916
CAS No.: 1704634-66-1
M. Wt: 438.34
InChI Key: SZQPFCYUUWKVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20BrNO4S and its molecular weight is 438.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antiestrogenic Activity : A study by Jones et al. (1979) explored the synthesis and antiestrogenic activity of compounds through acylation, Grignard reaction, and regioselective demethylation, demonstrating potent antiestrogenic effects in rats and mice, with high binding affinity exceeding that of estradiol Jones et al., 1979.
  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showing good antimicrobial activity against bacterial and fungal strains, indicating potential for further research Mallesha & Mohana, 2014.

Enzyme Inhibition and Antioxidant Properties

  • Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) synthesized novel bromophenol derivatives, exhibiting strong inhibitory activity against human carbonic anhydrase, suggesting potential applications in treating conditions related to pH imbalance Akbaba et al., 2013.
  • Antioxidant Properties : Çetinkaya et al. (2012) investigated the antioxidant activities of synthesized bromophenol derivatives, finding effective radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases Çetinkaya et al., 2012.

Potential Therapeutic Agents

  • Alzheimer's Disease : Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, which could serve as templates for developing new drugs against Alzheimer's disease Hassan et al., 2018.
  • Therapeutic Agents for Enzyme Inhibition : Hussain et al. (2017) reported the synthesis of derivatives showing good enzyme inhibitory activity, highlighting their potential as therapeutic agents Hussain et al., 2017.

Materials Science Applications

  • Proton Exchange Membranes : Wang et al. (2012) developed sulfonated copolymers with potential applications in fuel cell technologies, demonstrating a balance between proton conductivity and water swelling, essential for efficient fuel cell operation Wang et al., 2012.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin , suggesting that (2-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone may also target this protein. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

If we consider its potential interaction with tubulin , it could interfere with the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death.

Biochemical Pathways

Given its potential interaction with tubulin , it could affect the cell cycle, specifically the mitotic phase where microtubules are essential for the separation of chromosomes.

Result of Action

If it does inhibit tubulin polymerization , this could lead to cell cycle arrest and apoptosis, or programmed cell death.

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPFCYUUWKVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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